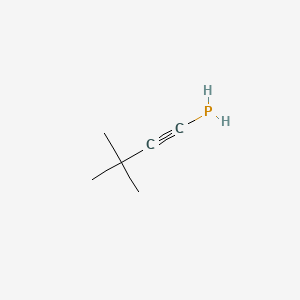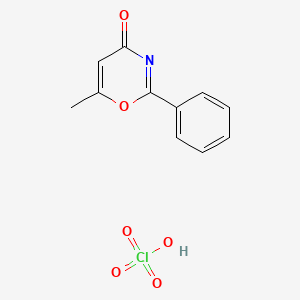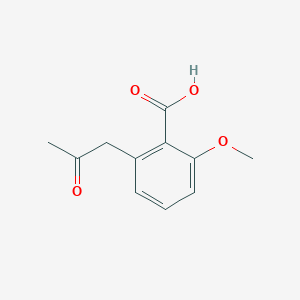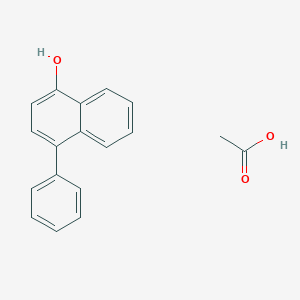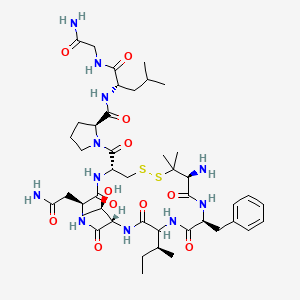
Sodium S-benzyl O-isopropyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium S-benzyl O-isopropyl thiophosphate is an organophosphorus compound that features both sulfur and phosphorus atoms in its structure. This compound is part of the broader class of thiophosphates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-benzyl O-isopropyl thiophosphate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of the O,O’-dialkyl thiophosphate anion, which then undergoes S-alkylation with benzyl halides . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium S-benzyl O-isopropyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Applications De Recherche Scientifique
Sodium S-benzyl O-isopropyl thiophosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium S-benzyl O-isopropyl thiophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various biological pathways, making it useful in both therapeutic and agricultural applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophosphates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate .
Uniqueness
What sets Sodium S-benzyl O-isopropyl thiophosphate apart is its specific structural configuration, which imparts unique reactivity and selectivity in its interactions with biological molecules. This makes it particularly valuable in applications where precise targeting of molecular pathways is required .
Conclusion
This compound is a versatile compound with significant applications across various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents and agrochemicals.
Propriétés
Numéro CAS |
77020-21-4 |
|---|---|
Formule moléculaire |
C10H14NaO3PS |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
sodium;benzylsulfanyl(propan-2-yloxy)phosphinate |
InChI |
InChI=1S/C10H15O3PS.Na/c1-9(2)13-14(11,12)15-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
WEMQVNPYOCLWPZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OP(=O)([O-])SCC1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
